molecular formula C5H3N7O2 B14427950 Methyl 3,3-diazido-2-cyanoprop-2-enoate CAS No. 82140-87-2

Methyl 3,3-diazido-2-cyanoprop-2-enoate

Cat. No.: B14427950
CAS No.: 82140-87-2
M. Wt: 193.12 g/mol
InChI Key: SCDAIFLSRKZZPS-UHFFFAOYSA-N
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Description

Methyl 3,3-diazido-2-cyanoprop-2-enoate is a chemical compound known for its unique structure and reactivity It contains functional groups such as azides and a cyano group, making it a versatile compound in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-diazido-2-cyanoprop-2-enoate typically involves the reaction of methyl cyanoacetate with sodium azide under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the diazido compound. The reaction can be summarized as follows:

    Starting Materials: Methyl cyanoacetate, sodium azide

    Solvent: Dimethylformamide (DMF)

    Temperature: Elevated temperatures (e.g., 80-100°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-diazido-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile, and mild heating.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts, and solvents like water or ethanol.

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Amino derivatives.

Scientific Research Applications

Methyl 3,3-diazido-2-cyanoprop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

    Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Bioconjugation: The azido groups allow for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or other molecules.

Mechanism of Action

The mechanism of action of Methyl 3,3-diazido-2-cyanoprop-2-enoate involves its reactivity with nucleophiles and participation in cycloaddition reactions. The azido groups are highly reactive and can undergo nucleophilic substitution or cycloaddition to form stable products. The cyano group also contributes to the compound’s reactivity by stabilizing intermediates formed during reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
  • Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
  • 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide

Uniqueness

Methyl 3,3-diazido-2-cyanoprop-2-enoate is unique due to the presence of two azido groups, which provide a high degree of reactivity and versatility in chemical reactions. This distinguishes it from similar compounds that may have only one azido group or different functional groups, leading to different reactivity and applications.

Properties

CAS No.

82140-87-2

Molecular Formula

C5H3N7O2

Molecular Weight

193.12 g/mol

IUPAC Name

methyl 3,3-diazido-2-cyanoprop-2-enoate

InChI

InChI=1S/C5H3N7O2/c1-14-5(13)3(2-6)4(9-11-7)10-12-8/h1H3

InChI Key

SCDAIFLSRKZZPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(N=[N+]=[N-])N=[N+]=[N-])C#N

Origin of Product

United States

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